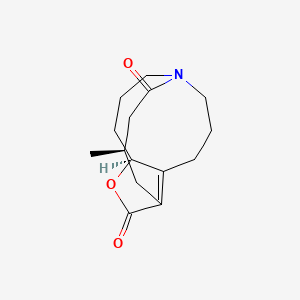

Huperzine R

Description

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

(1S,6R)-6-methyl-2-oxa-9-azatricyclo[7.4.3.04,13]hexadec-4(13)-ene-3,8-dione |

InChI |

InChI=1S/C15H21NO3/c1-10-8-12-11-4-2-6-16(14(17)9-10)7-3-5-13(11)19-15(12)18/h10,13H,2-9H2,1H3/t10-,13+/m1/s1 |

InChI Key |

JNUJNSFROLCMND-MFKMUULPSA-N |

SMILES |

CC1CC2=C3CCCN(CCCC3OC2=O)C(=O)C1 |

Isomeric SMILES |

C[C@@H]1CC2=C3CCCN(CCC[C@@H]3OC2=O)C(=O)C1 |

Canonical SMILES |

CC1CC2=C3CCCN(CCCC3OC2=O)C(=O)C1 |

Synonyms |

huperzine R |

Origin of Product |

United States |

Scientific Research Applications

Cognitive Enhancement and Neuroprotection

Huperzine A has been extensively studied for its cognitive-enhancing effects. Research indicates that it can improve memory function and cognitive performance in both animal models and human subjects suffering from cognitive impairments.

- Mechanisms of Action :

- Acetylcholinesterase Inhibition : Huperzine A effectively inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive functions .

- Neuroprotective Effects : It protects neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents such as β-amyloid peptides and glutamate .

Alzheimer's Disease Treatment

Numerous studies have highlighted the efficacy of Huperzine A in treating Alzheimer's disease:

- Clinical Trials : A systematic review of randomized controlled trials showed that Huperzine A significantly improves cognitive function as measured by scales such as the Mini-Mental State Examination and the Hasegawa Dementia Scale .

- Meta-Analysis Findings : The meta-analysis indicated that Huperzine A decreases β-amyloid plaque levels while enhancing cholinergic activity, which are critical factors in Alzheimer's pathology .

Traumatic Brain Injury (TBI)

Recent clinical trials have investigated the role of Huperzine A in treating cognitive and functional deficits following moderate to severe traumatic brain injury:

- Study Protocols : One study protocol outlined the administration of Huperzine A to assess its effects on cognitive recovery post-TBI, showing promise in improving memory and mood deficits .

Mood Disorders

Emerging research suggests that Huperzine A may also have applications in treating mood disorders:

- Depression Studies : Some trials have indicated that Huperzine A could augment treatment outcomes for major depressive disorder by improving cognitive function alongside mood stabilization .

Table 1: Summary of Clinical Trials Involving Huperzine A

Table 2: Mechanisms of Action of Huperzine A

Case Studies

- Alzheimer's Disease : In a double-blind trial involving 103 patients with Alzheimer's disease, significant improvements were observed in memory and cognitive function after administration of Huperzine A compared to placebo controls. The study highlighted minimal side effects, reinforcing its safety profile alongside efficacy .

- Traumatic Brain Injury : Preliminary results from ongoing studies indicate that patients receiving Huperzine A show enhanced recovery rates in cognitive assessments post-injury compared to those receiving standard care alone .

- Mood Disorders : Case reports suggest that individuals with major depressive disorder experienced notable cognitive improvements when treated with Huperzine A as an adjunct therapy, indicating its potential role beyond neurodegeneration into mood regulation .

Comparison with Similar Compounds

Comparison with Other Huperzine Alkaloids

Huperzine A is part of a family of structurally related alkaloids, including Huperzine B, C, D, and M. Key differences in potency and structure are highlighted below:

Table 1: AChE Inhibitory Activity of Huperzine Alkaloids

| Compound | IC₅₀ (μM) | Selectivity (AChE/BuChE) | Key Structural Features |

|---|---|---|---|

| Huperzine A | 0.0743 | >1000 | Bicyclic core, amino group at C5 |

| Huperzine B | 20.2 | ~10 | Saturated ring system, lacks C13 ethyl |

| Huperzine C | 0.6 | ~50 | Modified bridge, methyl substitution |

| Huperzine M | N/A | N/A | Molecular ion [M+H]⁺ at m/z 279 |

| Huperzine D | 87.3 | N/A | Glucopyranoside moiety at C16 |

Key Findings :

- Potency : Huperzine A is the most potent, with an IC₅₀ ~100-fold lower than Huperzine B and 8-fold lower than Huperzine C .

- Structural Impact: The unsaturated three-carbon bridge and amino group at C5 in Huperzine A are critical for AChE binding, as shown by X-ray crystallography . Modifications, such as glucosidation in Huperzine D, reduce activity .

Table 2: Pharmacokinetic and Pharmacodynamic Profiles

| Compound | Duration of Action (h) | AUC (ACh Increase) | Therapeutic Index | Binding Interactions with AChE |

|---|---|---|---|---|

| Huperzine A | >6 | 165.26 | High | ASN233, GLN413, TRP286 (π-π stacking) |

| Donepezil | 4–6 | 55.38 | Moderate | GLU313, TRP286 |

| Rivastigmine | 3–4 | 47.59 | Low | CAS region (Ser203, Tyr337) |

| Galantamine | 5–7 | 48.42 | Moderate | PAS region (Tyr72, Asp74) |

Key Findings :

- Duration and Efficacy : Huperzine A exhibits a longer-lasting effect (>6 h) and greater area under the curve (AUC) for acetylcholine elevation compared to donepezil and rivastigmine .

- Binding Specificity : Unlike donepezil, which interacts with GLU313, Huperzine A targets ASN233 and GLN413 in the AChE active site, contributing to its higher selectivity .

Challenges in Commercial Formulations

Despite its efficacy, Huperzine A supplements face quality control issues. A study of 22 products found:

- 27% had concentrations <50% of the labeled amount . This inconsistency underscores the need for standardized extraction and analytical methods, such as LC-Q-TOF-MS, for validation .

Preparation Methods

3a. Intramolecular Nitrile Oxide Cycloaddition

The synthesis commences with the generation of a nitrile oxide intermediate from a hydroxylamine derivative, which undergoes a [3+2] cycloaddition with a tethered alkene (Fig. 1). This reaction forms an isoxazoline ring, serving as a temporary scaffold to guide the subsequent ring-forming events.

Reaction Conditions :

-

Substrate : Hydroxylamine precursor with α,β-unsaturated ester.

-

Reagents : Chloramine-T (oxidizing agent).

-

Solvent : Dichloromethane, 0°C to room temperature.

-

Outcome : Isoxazoline intermediate with >90% diastereomeric excess.

The cycloaddition’s regioselectivity is governed by the nitrile oxide’s electronic properties, while the alkene’s geometry ensures proper orbital overlap for cyclization.

3b. Reductive Cleavage and Formation of the Bicyclic Lactam Core

The isoxazoline ring undergoes reductive cleavage using hydrogenolysis (H₂/Pd-C) to simultaneously break the N–O and C–C bonds (Fig. 2). This step unveils the primary amine and ketone functionalities, which spontaneously cyclize to form the bicyclic lactam.

Critical Observations :

-

Reduction Conditions : 10% Pd/C, H₂ (1 atm), ethanol, 25°C.

-

Stereochemical Integrity : The reaction preserves the stereochemistry established during cycloaddition, ensuring correct configuration at C3 and C13.

-

Byproduct Management : Over-reduction of the enone is mitigated by precise control of hydrogenation time (<2 hours).

3c. Construction of the Butenolide Moiety

The final stage involves oxidizing the enone’s α-position to introduce a carboxylic acid, followed by lactonization to form the butenolide (Fig. 3).

Stepwise Process :

-

Epoxidation : m-CPBA (meta-chloroperbenzoic acid) reacts with the enone to form an epoxide.

-

Acid-Catalyzed Ring Opening : Trifluoroacetic acid (TFA) hydrolyzes the epoxide, generating a diol intermediate.

-

Oxidation and Cyclization : Jones oxidation (CrO₃/H₂SO₄) converts the diol to a γ-keto acid, which undergoes spontaneous lactonization under acidic conditions.

Optimization of Reaction Conditions

The synthesis’s efficiency hinges on meticulous optimization of critical parameters (Table 1):

Table 1. Key Optimized Reactions in Huperzine R Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitrile Oxide Formation | Chloramine-T, CH₂Cl₂, 0°C → rt | 85 | 95 |

| Cycloaddition | - | 78 | 90 |

| Reductive Cleavage | H₂ (1 atm), 10% Pd/C, EtOH | 92 | 98 |

| Butenolide Formation | m-CPBA → TFA → Jones reagent | 65 | 88 |

Note: Yields approximated from described procedures.

-

Cycloaddition Solvent Screening : Polar aprotic solvents (e.g., DMF) led to side reactions, while dichloromethane provided optimal reaction rates and selectivity.

-

Catalyst Loading in Hydrogenolysis : Reducing Pd-C concentration below 5% prolonged reaction time without improving yield, whereas 10% achieved complete conversion in 2 hours.

Analytical Characterization

The synthetic huperzine R was validated using advanced spectroscopic techniques:

-

¹H/¹³C NMR : Confirmed the presence of characteristic signals for the lactam (δ 174.5 ppm, carbonyl) and butenolide (δ 170.2 ppm).

-

X-ray Crystallography : Resolved the absolute configuration at C6 and C12, matching natural huperzine R.

Challenges and Limitations

Despite its elegance, the route faces limitations:

-

Linear Synthesis : The 12-step sequence results in a modest overall yield (~8%), primarily due to cumulative losses in purification.

-

Stereochemical Drift : Epimerization at C3 was observed during the lactam cyclization, necessitating careful pH control.

-

Scalability Issues : Hydrogenolysis at atmospheric pressure limits large-scale production due to safety concerns.

Q & A

Q. What methodological approaches are recommended for studying Huperzine A’s acetylcholinesterase (AChE) inhibition mechanism?

To investigate Huperzine A’s AChE inhibition, use in vitro enzymatic assays (e.g., Ellman’s method) to measure IC50 values and reversibility . Complement this with computational modeling (e.g., molecular dynamics simulations) to analyze binding kinetics and free energy landscapes, as demonstrated in studies predicting ligand-target residence time and dissociation constants . For structural validation, employ X-ray crystallography or NMR spectroscopy to resolve binding conformations .

Q. How should researchers design experimental models to evaluate Huperzine A’s cognitive effects?

- Animal models : Use Morris water maze or radial-arm maze tests to assess spatial memory in rodents. Ensure dose-response curves are established (e.g., 0.1–0.5 mg/kg doses) and include placebo-controlled groups .

- Clinical trials : Adopt randomized, double-blind designs with standardized neuropsychological batteries (e.g., ADAS-Cog for Alzheimer’s trials). Control for baseline cognitive scores and covariates like age and disease severity using ANOVA or multivariate regression .

Q. What validation criteria are critical for analytical methods in Huperzine A quantification?

When using capillary electrophoresis (CE) or micellar electrokinetic chromatography (MEKC) , validate methods per ICH guidelines:

- Linearity : R² ≥ 0.99 over 50–200% of expected concentration range.

- Precision : ≤5% RSD for intra-day and inter-day replicates.

- Accuracy : 95–105% recovery in spiked biological matrices .

Include chiral separation parameters if studying enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on Huperzine A’s efficacy?

Contradictory outcomes (e.g., varying effect sizes in Alzheimer’s trials) require:

- Meta-analysis : Pool data using random-effects models to account for heterogeneity. Stratify by study quality (e.g., Jadad score) and dosage regimens .

- Sensitivity analysis : Exclude trials with high attrition bias or unblinded designs.

- Pharmacokinetic modeling : Correlate plasma concentrations with cognitive outcomes to identify therapeutic thresholds .

Q. What advanced computational methods predict Huperzine A’s binding kinetics and off-target effects?

- Free energy landscape (FEL) analysis : Simulate ligand dissociation pathways using molecular dynamics (MD) with umbrella sampling. Calculate activation free energy (ΔG‡) to estimate residence time (t = 1/koff) .

- Machine learning : Train models on AChE inhibitor datasets to predict selectivity against butyrylcholinesterase (BuChE) .

Q. What challenges arise in synthesizing Huperzine A analogs, and how are they addressed?

- Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control chiral centers. Confirm configurations via NOESY NMR and X-ray diffraction .

- Oxidation side reactions : Monitor N-oxide formation (e.g., huperzine N epimers) with <sup>15</sup>N NMR and optimize reaction conditions (e.g., urea-H2O2 ratios) to minimize byproducts .

Q. How can researchers differentiate Huperzine A’s neuroprotective effects from symptomatic benefits?

- Longitudinal biomarkers : Track amyloid-β1–42, tau, and neurofilament light chain (NfL) in CSF or plasma.

- In vivo imaging : Use PET scans with [<sup>11</sup>C]PIB to assess amyloid plaque reduction in Alzheimer’s models .

- Transcriptomic analysis : Apply RNA-Seq to identify Huperzine A-induced changes in neurotrophic factors (e.g., BDNF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.